(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
Description
(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is a structurally complex ester characterized by a Z-configuration double bond, a methyl ester group, a hydroxyl group, a methyl substituent, and a ketone functionality. The Z-configuration introduces stereochemical specificity, influencing molecular geometry and intermolecular interactions such as hydrogen bonding and van der Waals forces.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (Z)-2-hydroxy-3-methyl-4-oxopent-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4(5(2)8)6(9)7(10)11-3/h9H,1-3H3/b6-4- |
InChI Key |
DBDWOLQKDKWZKN-XQRVVYSFSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/O)/C(=O)C |
Canonical SMILES |
CC(=C(C(=O)OC)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate typically involves the aldol condensation of suitable aldehydes and ketones. For instance, the reaction between methyl acetoacetate and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as distillation or crystallization to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can yield alcohols.
- Substitution can yield various esters or ethers.
Scientific Research Applications
Chemistry: (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities. It can be used in the synthesis of bioactive molecules and drug candidates.
Industry: In the materials science industry, this compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism would depend on the molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Key Differences :
- The hydroxyl and oxo groups in (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate enhance polarity and hydrogen-bonding capacity compared to non-polar esters like hexadecanoic acid methyl ester.
- The Z-configuration introduces steric and electronic effects absent in simpler esters.
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group facilitates robust hydrogen-bonding networks, as observed in crystalline systems analyzed via graph set theory (). This contrasts with non-hydroxy esters (e.g., ), which rely on weaker van der Waals interactions .
- Solubility: Increased polarity from hydroxyl and oxo groups likely improves aqueous solubility compared to lipophilic esters like hexadecanoic acid methyl ester .
- Stability : The α,β-unsaturated ester moiety may confer susceptibility to nucleophilic attack or photodegradation, akin to bardoxolone methyl’s reactivity .
Data Table: Comparative Analysis of Selected Methyl Esters
Biological Activity
(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group, a ketone, and an ester functional group. Its structural formula can be represented as follows:
This compound is part of a broader class of α-keto esters, which are known for their reactivity and utility in various biochemical transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can undergo hydrolysis and reduction reactions, which may modulate enzyme activity or alter the structure of biological molecules, leading to physiological effects. For instance, its interaction with sulfotransferases has been noted, where it may influence the metabolism of phenolic compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound exhibits potent antibacterial effects comparable to established antibiotics such as ampicillin .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
These findings indicate that this compound could be a valuable candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains. Its effectiveness varies across different species, with notable potency against Trichoderma viride and moderate activity against Aspergillus fumigatus.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
Structure–Activity Relationship
The structure–activity relationship (SAR) studies indicate that modifications in the functional groups attached to the core structure significantly impact biological activity. The presence of the hydroxyl group enhances solubility and reactivity, while the ketone group is crucial for interaction with microbial targets .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound in vitro against a panel of bacterial strains. Results indicated that it outperformed traditional antibiotics in terms of potency against resistant strains like E. coli and En. cloacae, highlighting its potential as an alternative therapeutic agent . -
Bioconversion Studies :
Bioconversion processes involving this compound have been explored, demonstrating its role as a substrate for microbial degradation pathways that yield beneficial metabolites. This aspect underscores its relevance in environmental microbiology and bioremediation efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
